N-(sec-butyl)-2-phenylpropanamide

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

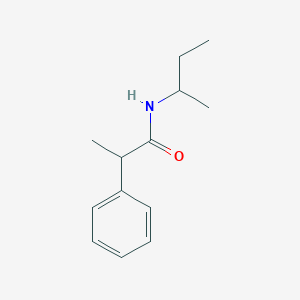

N-(sec-butyl)-2-phenylpropanamide exhibits a complex molecular architecture that incorporates multiple structural components requiring careful nomenclatural consideration. The International Union of Pure and Applied Chemistry systematic name for this compound is N-butan-2-yl-2-phenylpropanamide, which accurately reflects the structural organization of the molecule. The compound features a propanamide backbone with a phenyl group attached to the alpha carbon and a secondary butyl group connected to the nitrogen atom through an amide linkage.

The secondary butyl substituent, derived from the butane isomer system, represents one of four possible butyl configurations. According to established nomenclature conventions, the secondary butyl group (sec-butyl) corresponds to the structural formula −CH(CH₃)−CH₂−CH₃, where attachment occurs at the non-terminal carbon atom. This specific configuration creates a chiral center at the attachment point, contributing to the overall stereochemical complexity of the molecule. The International Union of Pure and Applied Chemistry preferred nomenclature has evolved to designate this group as butan-2-yl, reflecting the systematic approach to naming alkyl substituents.

The phenylpropanamide portion of the molecule consists of a three-carbon amide chain with a phenyl ring attached to the second carbon atom. This arrangement creates another chiral center, resulting in potential stereoisomeric variations. The complete molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: CCC(C)NC(=O)C(C)C1=CC=CC=C1. This notation clearly indicates the connectivity pattern and provides a standardized method for representing the molecular structure in computational databases.

The molecular geometry analysis reveals specific bond angles and distances that define the three-dimensional structure. The amide functionality exhibits characteristic planar geometry with typical carbon-nitrogen and carbon-oxygen bond lengths. The phenyl ring maintains its aromatic character with delocalized electron density, while the secondary butyl chain adopts preferred conformations based on steric considerations and intramolecular interactions.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related phenylpropanamide derivatives provide essential insights into solid-state conformational preferences and intermolecular packing arrangements. While specific crystallographic data for this compound remains limited in the literature, extensive studies of the parent compound 2-phenylpropanamide offer valuable structural comparisons and conformational understanding.

Recent crystallographic analysis of 2-phenylpropanamide has revealed remarkable structural complexity in both racemic and enantiopure forms. Single-crystal X-ray diffraction studies conducted at 100 Kelvin demonstrated that both racemic and enantiopure forms of 2-phenylpropanamide exhibit four symmetrically independent molecules with different conformations. This high-Z prime structure indicates significant conformational flexibility within the crystal lattice, suggesting that similar flexibility might be expected in this compound derivatives.

The crystal packing analysis reveals the formation of hydrogen-bonded corrugated layers that can be described using R₂₂(8)R₆₄(16) graph set notation. These supramolecular structures consist of inner regions composed of hydrogen-bonded amide groups, while the outer surfaces are constructed from nonpolar phenyl groups. This layered arrangement determines the characteristic thin plate morphology observed in phenylpropanamide crystals. The presence of these hydrogen-bonding networks likely influences the solid-state properties of this compound through similar intermolecular interactions.

Conformational studies utilizing density functional theory calculations have provided additional insights into the preferred molecular geometries of phenylpropanamide derivatives. Computational investigations using various basis sets, including 6-311++G(d,p), have examined the potential energy surfaces and identified global minima for related compounds. These studies reveal that the phenyl ring orientation relative to the amide backbone significantly influences the overall molecular stability and conformational preferences.

The introduction of the secondary butyl substituent in this compound introduces additional conformational degrees of freedom compared to the unsubstituted parent compound. The secondary butyl chain can adopt multiple rotational conformations around the nitrogen-carbon bond, each with distinct energy profiles and steric interactions. These conformational variations likely influence the crystal packing arrangements and may result in polymorphic behavior similar to that observed in related amide compounds.

Comparative Structural Analysis with Related Propanamide Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with related propanamide derivatives that share similar structural motifs. This comparative approach reveals systematic trends in molecular architecture, conformational preferences, and crystallographic behavior across the propanamide family.

Comparison with the parent compound 2-phenylpropanamide (molecular formula C₉H₁₁NO, molecular weight 149.19 grams per mole) highlights the structural modifications introduced by the secondary butyl substituent. The addition of the C₄H₉ secondary butyl group increases the molecular weight by 56.11 grams per mole and introduces additional conformational flexibility. The parent compound exhibits characteristic Nuclear Magnetic Resonance signals including aromatic protons at δ 7.30-7.20 parts per million, methine proton at δ 3.52 parts per million, and methyl protons at δ 1.44 parts per million. The introduction of the secondary butyl group in this compound would be expected to produce additional aliphatic signals in the Nuclear Magnetic Resonance spectrum.

Structural comparison with related substituted propanamides reveals systematic variations in molecular architecture. For instance, N-(sec-butyl)-3-(furan-2-yl)propanamide (molecular formula C₁₁H₁₇NO₂, molecular weight 195.26 grams per mole) represents a closely related analog where the phenyl ring is replaced by a furan heterocycle. This structural modification maintains the secondary butyl substituent while altering the aromatic component, providing insights into the influence of aromatic ring substitution on overall molecular properties.

The crystallographic behavior of this compound can be anticipated based on the well-characterized packing patterns of 2-phenylpropanamide derivatives. Studies have demonstrated that both racemic and enantiopure forms of 2-phenylpropanamide adopt very similar supramolecular structures, characterized by hydrogen-bonded corrugated layers. The remarkable similarity in molecular packing between different stereoisomeric forms suggests that this compound might exhibit similar packing preferences, with the secondary butyl substituent accommodated within the existing hydrogen-bonding framework.

Analysis of molecular flexibility reveals significant differences between this compound and its structural analogs. The secondary butyl substituent introduces additional rotational degrees of freedom compared to simpler alkyl substituents, potentially leading to more complex conformational landscapes. This increased flexibility might result in polymorphic behavior or temperature-dependent phase transitions similar to those observed in other substituted amide systems.

The following table summarizes key structural parameters for this compound and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₁₉NO | 205.30 | Secondary butyl substituent, phenyl ring at α-position |

| 2-Phenylpropanamide | C₉H₁₁NO | 149.19 | Unsubstituted amide, phenyl ring at α-position |

| N-(sec-butyl)-3-(furan-2-yl)propanamide | C₁₁H₁₇NO₂ | 195.26 | Secondary butyl substituent, furan ring at β-position |

| (S)-2-Phenylpropanamide | C₉H₁₁NO | 149.19 | Enantiopure form, phenyl ring at α-position |

Comparative infrared spectroscopic analysis provides additional structural insights. The amide carbonyl stretching frequency typically appears around 1650-1680 wavenumbers, while nitrogen-hydrogen stretching vibrations occur in the 3200-3400 wavenumber region. The presence of the secondary butyl substituent introduces additional carbon-hydrogen stretching modes in the 2800-3000 wavenumber region, creating a more complex vibrational fingerprint compared to simpler propanamide derivatives.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-butan-2-yl-2-phenylpropanamide |

InChI |

InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |

InChI Key |

FVOVRIBKKZMJNZ-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C(C)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)NC(=O)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(tert-Butyl)-2-phenylpropanamide

- Structure : Tert-butyl (1,1-dimethylethyl) substitution on the amide nitrogen.

- Key Data : Synthesized via Ru-catalyzed hydroxylation of the parent compound, yielding 53% after column chromatography .

- Lower synthetic yield (53% vs. higher yields in other analogs) may reflect challenges in modifying bulky tert-butyl derivatives.

Triazole-Containing Derivatives (e.g., Compounds 42–45)

- Structure : 2-Phenylpropanamide core modified with triazole and cyclobutylmethoxy-phenyl groups .

Key Data :

Compound Yield (%) HPLC Retention Time (min) 42 75 16.20 43 80 13.06 44 75 13.41 45 80 N/A - Comparison: Higher yields (75–80%) suggest efficient click chemistry or amide coupling strategies. Longer HPLC retention times (e.g., 16.20 min for 42) correlate with increased polarity from amine or methylamino substituents.

N-(sec-Butyl)benzamide

- Structure : Benzamide backbone with sec-butyl substitution .

- Key Data : Derived from (S)-sec-butylamine (97% enantiomeric excess).

- Comparison :

- Replacement of 2-phenylpropanamide with benzamide simplifies the structure but reduces conformational flexibility.

- Chiral sec-butyl groups enable stereoselective applications, though enantiopurity data for N-(sec-butyl)-2-phenylpropanamide are unavailable.

Brominated Propanamide (Compound 252)

- Structure : 2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide .

- Key Data :

- Yield: 34% (lower due to bromination and sulfonylation steps).

- Melting Point: 40–41°C.

- Comparison :

- Bromine and sulfonyl groups increase molecular weight and polarity, impacting solubility.

- Lower yield highlights challenges in multi-step syntheses compared to simpler amide derivatives.

N-(sec-Butyl)-2-(1,4-diazepan-1-yl)acetamide

- Structure : Acetamide backbone with sec-butyl and diazepane groups .

- Key Data :

- Molecular Formula: C₁₁H₂₃N₃O.

- Molecular Weight: 213.32 g/mol.

- Smaller molecular weight (213 vs. ~235 for this compound) may improve bioavailability.

Research Implications

- Synthetic Optimization : Higher yields in triazole derivatives suggest that modular approaches (e.g., click chemistry) are advantageous for functionalization .

- Biological Screening : Structural features like triazoles or diazepanes warrant exploration for target-specific activity (e.g., CNS disorders).

- Safety Profiling : While amides are generally safer, sec-butyl analogs should be evaluated for metabolic stability and off-target effects.

This analysis underscores the importance of substituent choice in modulating the physicochemical and biological properties of amide-based compounds. Further studies on this compound should prioritize synthetic optimization and target validation.

Preparation Methods

Solvent Selection

Non-polar solvents (benzene, DCE) favor amidation by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.